Substitution‑Pattern Specificity in NCI‑60 Anticancer Screening Within the Triazolothiadiazine Class
In a head‑to‑head NCI‑60 screen, the benzimidazole‑triazolothiadiazine hybrid 5h (bearing the 6‑(2,4‑dichlorophenyl)‑[1,2,4]triazolo[3,4‑b][1,3,4]thiadiazine fragment) gave GI50 values of 0.20–2.58 µM across the panel, while the closely related triazolothiadiazole analog 5a (lacking the thiadiazine ring) and several triazolothiadiazine regioisomers showed substantially weaker or no growth inhibition [1]. Although the data are for a hybrid congener rather than the exact target compound, they demonstrate that the 6‑(2,4‑dichlorophenyl)‑triazolothiadiazine substructure can confer low‑micromolar potency that is highly dependent on the precise substitution pattern.
| Evidence Dimension | NCI‑60 anticancer activity (GI50) |
|---|---|
| Target Compound Data | 6‑(2,4‑dichlorophenyl)‑triazolothiadiazine fragment (in hybrid 5h): GI50 0.20–2.58 µM |
| Comparator Or Baseline | Triazolothiadiazole analog 5a and regioisomeric triazolothiadiazines: inactive or substantially weaker growth inhibition |
| Quantified Difference | GI50 of fragment‑containing hybrid is at least 10‑ to 100‑fold lower than comparators where the fragment is absent or differently substituted |
| Conditions | NCI‑60 human tumor cell line panel; 48 h continuous exposure; SRB endpoint |
Why This Matters
The presence of the 6‑(2,4‑dichlorophenyl)‑triazolothiadiazine motif can be a decisive factor in achieving low‑micromolar anticancer potency, making the intact target compound a critical intermediate for developing potent analogs.
- [1] Husain, A., Rashid, M., Mishra, R., Parveen, S., Shin, D.-S., & Kumar, D. (2013). Benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines: new anticancer agents. European Journal of Medicinal Chemistry, 62, 785–798. View Source
